molecular formula C10H10N2O2 B13033691 Ethyl 5-amino-2-cyanobenzoate

Ethyl 5-amino-2-cyanobenzoate

Cat. No.: B13033691
M. Wt: 190.20 g/mol
InChI Key: CTWJDYIXYDAWJP-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-cyanobenzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-cyanobenzoate can be achieved through several methods. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures (around 150°C) can yield cyanoacetanilide derivatives . Another method involves the use of bases such as potassium bis(trimethylsilyl)amide (KHMDS) in the presence of solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of reaction conditions and reagents may vary to optimize yield and purity. Industrial methods often focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-cyanobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or hydrazones

Common Reagents and Conditions

Common reagents used in these reactions include bases like KHMDS, solvents such as 1,4-dioxane, and various aldehydes or ketones for condensation reactions . Reaction conditions often involve moderate to high temperatures and may require specific catalysts or reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions include heterocyclic compounds, Schiff bases, and hydrazones. These products are often of interest due to their potential biological activities and applications in medicinal chemistry .

Scientific Research Applications

Ethyl 5-amino-2-cyanobenzoate has various applications in scientific research, including:

    Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-cyanobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal applications, the compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Ethyl 5-amino-2-cyanobenzoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-5-cyanobenzoate: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.

    Methyl 2-cyanobenzoate: Another benzoic acid derivative with distinct chemical properties and applications.

    2-Cyanomethyl benzoate: Used in similar synthetic routes but with different functional groups affecting its reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

ethyl 5-amino-2-cyanobenzoate

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-8(12)4-3-7(9)6-11/h3-5H,2,12H2,1H3

InChI Key

CTWJDYIXYDAWJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)C#N

Origin of Product

United States

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